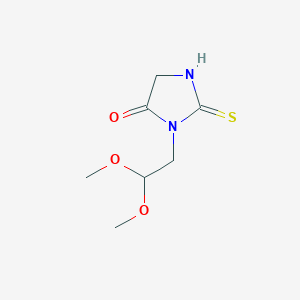
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol is a useful research compound. Its molecular formula is C25H23N3O4 and its molecular weight is 429.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Spin Interaction in Zinc Complexes
A study on zinc complexes with Schiff and Mannich bases explores the synthesis and characterization of compounds with similar chemical structures. These complexes exhibit significant spin interaction phenomena, important for understanding magnetic properties and potential applications in materials science (Orio et al., 2010).
Copper(II) Complexes with Phenolate-type Ligands
Research on copper(II) complexes containing substituted phenolate-type ligands provides insights into their catalytic activities and DNA cleavage capabilities. Such studies are fundamental for developing new catalysts and understanding mechanisms in bioinorganic chemistry (Peralta et al., 2010).
Asymmetric Mono- and Dinuclear Complexes
A paper on asymmetric mono- and dinuclear GaIII and ZnII complexes as models for purple acid phosphatases discusses the synthesis and phosphoester hydrolysis activity of these complexes. This research is relevant for enzyme modeling and developing synthetic catalysts (Bosch et al., 2016).
Photolabile Resin Supports for Peptide Synthesis
A study on photolabile multi-detachable alkoxybenzyl alcohol resins for peptide fragment or semi-synthesis explores new methods for peptide synthesis, which is crucial for pharmaceutical research and development (Tam et al., 2009).
Propriétés
IUPAC Name |
2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-16-7-9-17(10-8-16)15-31-18-11-12-19(20(29)13-18)24-23(14-27-25(26)28-24)32-22-6-4-3-5-21(22)30-2/h3-14,29H,15H2,1-2H3,(H2,26,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNINXXSKMAVABP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3OC4=CC=CC=C4OC)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2360401.png)

![N-[(furan-2-yl)methyl]-2-(methylsulfanyl)-N-[(oxolan-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2360403.png)

![Ethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]propanoate](/img/structure/B2360405.png)
![[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2360406.png)
![Ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate](/img/structure/B2360408.png)


